molecular formula C7H15NO B6238274 rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis CAS No. 874821-44-0

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis

Cat. No. B6238274
CAS RN: 874821-44-0
M. Wt: 129.2
InChI Key:
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Description

Rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis (RAC) is a cyclic secondary alcohol used in various scientific research applications. RAC is a chiral molecule, meaning it has two non-superimposable mirror images, and its isomer, rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-ol, trans (RACT), is also used in research. RAC and RACT are both derived from cyclohexanol and are used in a variety of lab experiments, including those involving asymmetric catalysis, asymmetric synthesis, and chiral ligand synthesis.

Scientific Research Applications

Rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT are used in a variety of scientific research applications. For example, they are used in asymmetric catalysis reactions, where they act as chiral ligands and can be used to form enantiomerically pure products. They are also used in asymmetric synthesis reactions, where they can be used to form chiral products from achiral starting materials. Additionally, they can be used in chiral ligand synthesis, where they can be used to form chiral ligands for use in asymmetric catalysis reactions.

Mechanism of Action

Rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT act as chiral ligands in asymmetric catalysis reactions. In these reactions, the chiral ligand binds to the metal catalyst, forming an enantioselective complex. This complex then catalyzes the reaction, resulting in the formation of an enantiomerically pure product.
Biochemical and Physiological Effects
This compound and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT are not known to have any biochemical or physiological effects on humans or other organisms. They are used solely for scientific research applications, and as such, their effects on living organisms are not well-studied.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT have several advantages for use in lab experiments. They are relatively inexpensive and easy to obtain, and they can be used to form enantiomerically pure products in asymmetric catalysis reactions. Additionally, they are relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using this compound and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT in lab experiments. For example, they can only be used in reactions that involve chiral ligands, and they are not as effective as other chiral ligands in some asymmetric catalysis reactions. Additionally, they are not as effective in asymmetric synthesis reactions as other chiral ligands.

Future Directions

There are a number of potential future directions for the use of rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT in scientific research. For example, they could be used in the development of more efficient asymmetric catalysis reactions, or they could be used to develop new chiral ligands for use in asymmetric synthesis reactions. Additionally, they could be used in the development of new methods for the synthesis of enantiomerically pure compounds. Finally, they could be used to develop new methods for the synthesis of chiral ligands for use in asymmetric catalysis reactions.

Synthesis Methods

Rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis and rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT can be synthesized from cyclohexanol using the Fischer esterification reaction. In this reaction, cyclohexanol is reacted with an acyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the corresponding ester, this compound (this compound) or rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-ol, trans (rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cisT). The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "Cyclohexanone", "Formaldehyde", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with formaldehyde and ammonia in the presence of sodium hydroxide to form rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-one.", "Step 2: The ketone intermediate is then reduced using sodium borohydride in methanol to form rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol.", "Step 3: The resulting alcohol is then subjected to a reductive amination reaction using formaldehyde and ammonia in the presence of hydrochloric acid to form rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis." ] }

CAS RN

874821-44-0

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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